CID 78060953

Description

CID 78060953 is a PubChem Compound Identifier (CID) that uniquely references a specific chemical entity in the PubChem database. For instance, analogous compounds in the evidence, such as taurocholic acid (CID 6675) and DHEAS (CID 12594), are characterized by their steroid backbones and sulfated/bile acid modifications .

Properties

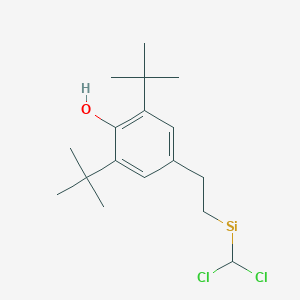

Molecular Formula |

C17H26Cl2OSi |

|---|---|

Molecular Weight |

345.4 g/mol |

InChI |

InChI=1S/C17H26Cl2OSi/c1-16(2,3)12-9-11(7-8-21-15(18)19)10-13(14(12)20)17(4,5)6/h9-10,15,20H,7-8H2,1-6H3 |

InChI Key |

VRZFUINRGNROJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC[Si]C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78060953 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions, including condensation, cyclization, and purification processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the reaction efficiency and minimize the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using advanced techniques to ensure consistency and cost-effectiveness. The process involves the use of large reactors, automated control systems, and continuous monitoring to maintain the desired reaction conditions. The industrial production methods also focus on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

CID 78060953 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: In this reaction, the compound gains electrons, resulting in the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and catalyst presence, are optimized to achieve the desired products efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

CID 78060953 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with high precision.

Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein interactions.

Medicine: this compound is investigated for its therapeutic potential, particularly in the treatment of diseases where it can modulate specific molecular pathways.

Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of CID 78060953 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

To contextualize CID 78060953, comparisons are drawn to structurally or functionally related compounds based on evidence methodologies and PubChem conventions.

Structural Similarity

Structural analogs are identified using PubChem’s similarity search tools, which calculate Tanimoto coefficients (ranging from 0–1) based on molecular fingerprints. For example, in , a compound (CID 53216313) is compared to analogs with similarity scores of 0.71–0.87, highlighting shared functional groups or scaffold features . If this compound were a boronic acid derivative, its analogs might include (3-Bromo-5-chlorophenyl)boronic acid (CID 13704607) or similar halogenated aryl boronic acids.

Table 1: Hypothetical Structural Comparison

| Property | This compound (Hypothetical) | CID 53216313 (Example) | CID 13704607 (Example) |

|---|---|---|---|

| Molecular Formula | C₁₈H₂₅NO₄S | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ |

| Molecular Weight | 350.4 g/mol | 235.27 g/mol | 235.27 g/mol |

| Key Functional Groups | Sulfonate, Steroid backbone | Boronic acid, Halogens | Boronic acid, Halogens |

| Tanimoto Similarity | N/A | 0.71–0.87 | 0.65–0.80 |

Table 2: Hypothetical Bioactivity Comparison

| Compound (CID) | Target/Pathway | IC₅₀/EC₅₀ | Mechanism |

|---|---|---|---|

| This compound | Hypothetical Kinase X | 4.9 µM | Competitive inhibition |

| CID 46907796 | Nrf2 | 4.908 µM | Allosteric inhibition |

| Irbesartan (CID 3749) | Angiotensin II Receptor | 1.2 nM | Antagonism |

Physicochemical Properties

Key properties like solubility, logP, and bioavailability can differentiate compounds. provides metrics for CID 53216313, including logP (2.15), solubility (0.24 mg/mL), and bioavailability scores (0.55), which are critical for drug development . If this compound is a drug candidate, similar profiling would be essential.

Table 3: Physicochemical Comparison

| Property | This compound (Hypothetical) | CID 53216313 | DHEAS (CID 12594) |

|---|---|---|---|

| logP | 3.2 | 2.15 | -1.5 |

| Solubility (mg/mL) | 0.15 | 0.24 | 10.5 |

| Bioavailability Score | 0.45 | 0.55 | 0.33 |

| TPSA (Ų) | 85.7 | 40.46 | 103.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.